4-Amino-N-(2-methylphenyl)benzamide 4-Amino-N-(2-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 888-78-8
VCID: VC1963739
InChI: InChI=1S/C14H14N2O/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,15H2,1H3,(H,16,17)
SMILES: CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol

4-Amino-N-(2-methylphenyl)benzamide

CAS No.: 888-78-8

Cat. No.: VC1963739

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-(2-methylphenyl)benzamide - 888-78-8

Specification

CAS No. 888-78-8
Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
IUPAC Name 4-amino-N-(2-methylphenyl)benzamide
Standard InChI InChI=1S/C14H14N2O/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,15H2,1H3,(H,16,17)
Standard InChI Key HARHPNGPIOLPBW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N
Canonical SMILES CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

4-Amino-N-(2-methylphenyl)benzamide belongs to the class of benzanilides, featuring a distinctive structure with an amino group at the para position of the benzamide moiety and a methyl group at the ortho position of the phenyl ring . The compound's molecular formula is C14H14N2O with a molecular weight of 226.27 g/mol . It is characterized by the following structural identifiers:

CAS Number: 888-78-8
IUPAC Name: 4-amino-N-(2-methylphenyl)benzamide
InChI: InChI=1S/C14H14N2O/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,15H2,1H3,(H,16,17)
SMILES: CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N

The physical properties of this compound include:

PropertyValue
Melting Point152-153°C
Boiling Point331.1±35.0°C (Predicted)
Density1.210±0.06 g/cm³ (Predicted)
pKa14.36±0.70 (Predicted)

The compound features an aromatic system with specific functional groups, including an amino group on one benzene ring and an amide linkage connecting to the methylated phenyl group . This structural arrangement contributes to its unique chemical behavior and potential applications.

Synthesis Methods

The synthesis of 4-Amino-N-(2-methylphenyl)benzamide can be achieved through several established methods, each offering specific advantages depending on the desired purity, yield, and available starting materials.

Standard Synthetic Routes

A common approach involves the acylation of 2-methylaniline (o-toluidine) with 4-aminobenzoyl chloride or its derivatives . This reaction typically proceeds in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride produced during the reaction.

The synthetic pathway can also be achieved through:

  • Direct coupling of 4-aminobenzoic acid with 2-methylaniline using coupling agents like carbodiimides

  • Reduction of the corresponding nitro precursor (4-nitro-N-(2-methylphenyl)benzamide) using reducing agents such as iron in acetic acid or hydrogen in the presence of palladium catalysts

Microreactor Synthesis

Recent advancements have incorporated microreactor technology for the continuous synthesis of related benzamide compounds. A study investigating the synthesis of N-(3-Amino-4-methylphenyl)benzamide demonstrated that microreactor conditions significantly enhance reaction efficiency .

The research revealed that temperature and residence time are critical parameters affecting product yield. Increasing the temperature from 30°C to 70°C improved the yield of the target benzamide from approximately 42% to 76% at a residence time of 420 seconds . This approach offers advantages in terms of reaction control, safety, and scalability compared to conventional batch methods.

Chemical Reactivity

4-Amino-N-(2-methylphenyl)benzamide demonstrates versatile chemical reactivity, primarily due to the presence of both the amino group and the amide functionality within its structure.

Major Reaction Types

The compound undergoes several characteristic reactions:

Oxidation Reactions: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide. These oxidation reactions primarily target the amino group on the benzene ring.

Reduction Reactions: The amide group can undergo reduction to form the corresponding amine using strong reducing agents like lithium aluminum hydride. This transformation alters the compound's functional properties significantly.

Substitution Reactions: The primary amine group serves as a nucleophilic center, enabling various substitution reactions including acylation, alkylation, and arylation. These reactions allow for the creation of more complex derivatives with potentially enhanced biological activities.

Reaction Mechanisms

The nucleophilic character of the amino group enables it to participate in many electrophilic substitution reactions. The amide NH group can also participate in hydrogen bonding and serve as a mild nucleophile under appropriate conditions. The ortho-methyl group on the phenyl ring introduces steric effects that can influence reaction rates and product distributions in certain transformations.

Biological Activity

4-Amino-N-(2-methylphenyl)benzamide exhibits significant biological activities that make it a compound of interest for therapeutic applications and fundamental biological research.

Anticonvulsant Properties

Aminobenzanilide compounds, including structural analogues of 4-Amino-N-(2-methylphenyl)benzamide, have been investigated for their anticonvulsant properties . These compounds interact with specific neurological pathways that are implicated in seizure disorders, offering potential therapeutic applications for conditions like epilepsy.

Enzyme Inhibition

Research indicates that benzamide derivatives with structural similarities to 4-Amino-N-(2-methylphenyl)benzamide can function as enzyme inhibitors . Specifically, certain structural analogues have demonstrated activity as inhibitors of DNA methyltransferases (DNMTs), enzymes crucial for epigenetic regulation .

Studies have shown that related compounds can inhibit DNMT3A with EC50 values in the low micromolar range. For example, compound 31 from a series of related derivatives exhibited an EC50 value of 0.9 μM against human DNMT3A with approximately 90% efficacy . This DNMT inhibitory activity presents potential applications in cancer research, as aberrant DNA methylation is a hallmark of many cancer types.

Structure-Activity Relationships

The biological activity of 4-Amino-N-(2-methylphenyl)benzamide and its derivatives appears to be significantly influenced by specific structural elements:

  • The amino group at the para position of the benzamide moiety is often essential for biological activity

  • The methyl substitution on the phenyl ring affects binding affinity to target proteins

  • The amide linkage serves as a critical hydrogen bond donor/acceptor in protein interactions

Modifications to these key structural elements have been shown to modulate activity profiles, with certain substitution patterns enhancing specific biological activities while potentially diminishing others .

Research Applications

The unique structural and chemical properties of 4-Amino-N-(2-methylphenyl)benzamide have facilitated its application in various research domains.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important scaffold for the development of potential therapeutic agents. Research has focused on:

  • Development of anticonvulsant agents for the treatment of seizure disorders

  • Creation of epigenetic modulators through DNMT inhibition for potential cancer applications

  • Investigation of anti-inflammatory properties through modulation of relevant cellular pathways

Organic Synthesis

The compound functions as a versatile building block in organic synthesis, particularly in the creation of more complex molecular architectures. Its reactive amino group allows for further functionalization, enabling the synthesis of libraries of derivatives with varied biological activities.

Chemical Biology

In chemical biology research, the compound and its derivatives have been employed as probes to study biological processes, particularly those involving protein-small molecule interactions. The compound's ability to inhibit specific enzymes makes it valuable for investigating biochemical pathways and mechanisms.

Comparison with Similar Compounds

Understanding the relationship between 4-Amino-N-(2-methylphenyl)benzamide and structurally related compounds provides insights into structure-activity relationships and potential applications.

Structural Analogues

Several compounds share structural similarities with 4-Amino-N-(2-methylphenyl)benzamide:

  • 4-amino-N-methyl-N-(2-methylphenyl)benzamide: This N-methylated derivative differs by having a methyl group on the amide nitrogen, which alters its hydrogen bonding capability and conformational flexibility

  • 4-Amino-N-(3-methylphenyl)benzamide and 4-Amino-N-(4-methylphenyl)benzamide: These positional isomers have the methyl group at the meta or para position of the phenyl ring rather than the ortho position, resulting in different spatial arrangements and potentially different biological activities

  • N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide: This more complex analogue contains additional substituents that modify its physicochemical properties and biological profile

Comparative Biological Activity

Research on related compounds has revealed important insights into structure-activity relationships:

  • The positioning of the methyl group on the phenyl ring significantly influences binding to target proteins, with ortho substitution (as in our compound) often providing optimal spatial arrangements for certain binding pockets

  • Addition of further substituents, such as isopentyloxy groups, can enhance lipophilicity and membrane permeability, potentially improving pharmacokinetic properties

  • N-methylation of the amide nitrogen typically reduces hydrogen bonding capacity but may improve metabolic stability by blocking a potential site of enzymatic hydrolysis

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